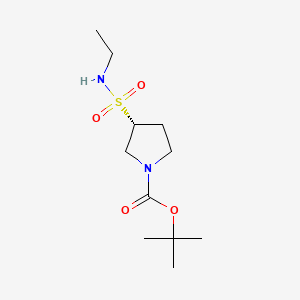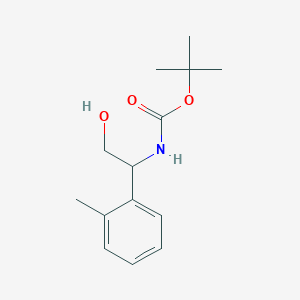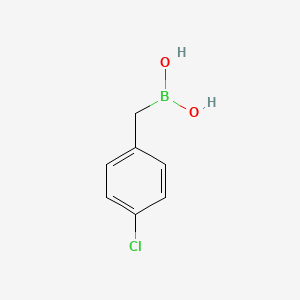
(4-Chlorobenzyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorobenzyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzyl ring substituted with a chlorine atom at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: (4-Chlorobenzyl)boronic acid can be synthesized through several methods, including:
Direct Borylation: This involves the reaction of (4-chlorobenzyl)magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid.
Palladium-Catalyzed Borylation: This method employs palladium catalysts to facilitate the borylation of (4-chlorobenzyl)halides using diboron reagents under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous solvents and by-products .
化学反应分析
Types of Reactions: (4-Chlorobenzyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between this compound and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(4-Chlorobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The primary mechanism by which (4-Chlorobenzyl)boronic acid exerts its effects is through the formation of covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atom on the benzyl ring can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity.
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent.
(4-Methylbenzyl)boronic Acid: Contains a methyl group instead of a chlorine atom.
(4-Fluorobenzyl)boronic Acid: Contains a fluorine atom instead of chlorine.
Uniqueness: (4-Chlorobenzyl)boronic acid is unique due to the presence of the chlorine substituent, which can influence the compound’s reactivity and selectivity in chemical reactions. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
属性
分子式 |
C7H8BClO2 |
|---|---|
分子量 |
170.40 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 |
InChI 键 |
YIRAAYDTFXIGOX-UHFFFAOYSA-N |
规范 SMILES |
B(CC1=CC=C(C=C1)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


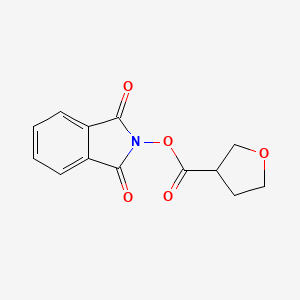

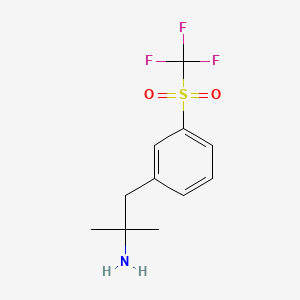

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
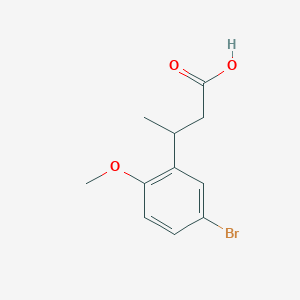
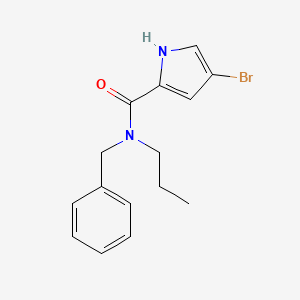
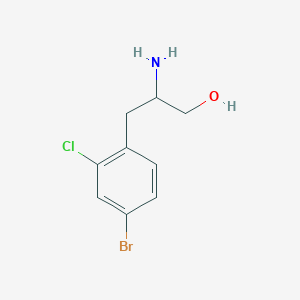
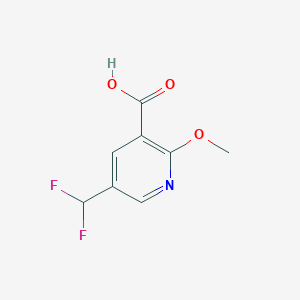
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)

![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
